![molecular formula C22H17F3N4O2S B3140482 N'-(3-benzyl-2-quinoxalinyl)-3-(trifluoromethyl)benzenesulfonohydrazide CAS No. 477889-31-9](/img/structure/B3140482.png)
N'-(3-benzyl-2-quinoxalinyl)-3-(trifluoromethyl)benzenesulfonohydrazide
Overview
Description
N'-(3-benzyl-2-quinoxalinyl)-3-(trifluoromethyl)benzenesulfonohydrazide, commonly known as BTB-1, is a novel compound that has garnered significant attention in the field of scientific research. BTB-1 is a potent inhibitor of the protein-protein interaction between the transcriptional co-activator CBP and the tumor suppressor protein p53. This interaction plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
BTB-1 exerts its anti-cancer effects by inhibiting the interaction between CBP and p53. This interaction is essential for the activation of p53, which is a key tumor suppressor protein. Inhibition of this interaction leads to the accumulation of p53 in the nucleus, leading to the activation of downstream targets involved in apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
BTB-1 has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This pathway involves the activation of caspases, which are enzymes that cleave various cellular proteins, leading to the breakdown of the cell. In addition, BTB-1 has been shown to induce cell cycle arrest, leading to the inhibition of cell proliferation.
Advantages and Limitations for Lab Experiments
One of the major advantages of BTB-1 is its specificity for the CBP-p53 interaction, making it a potent and selective inhibitor. However, the synthesis of BTB-1 is a complex process that requires specialized equipment and expertise in organic chemistry. In addition, the in vivo efficacy of BTB-1 has not been extensively studied, and more research is needed to determine its potential as a therapeutic agent.
Future Directions
Future research on BTB-1 should focus on its in vivo efficacy and toxicity, as well as its potential as a therapeutic agent for various types of cancer. In addition, the development of more potent and selective inhibitors of the CBP-p53 interaction could lead to the development of more effective anti-cancer drugs. Finally, the identification of other protein-protein interactions that play a crucial role in cancer development could lead to the development of novel therapeutic agents.
Scientific Research Applications
BTB-1 has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of the CBP-p53 interaction by BTB-1 has been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of anti-cancer drugs. In addition, BTB-1 has been shown to sensitize cancer cells to chemotherapy and radiotherapy, leading to enhanced efficacy of these treatments.
properties
IUPAC Name |
N'-(3-benzylquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N4O2S/c23-22(24,25)16-9-6-10-17(14-16)32(30,31)29-28-21-20(13-15-7-2-1-3-8-15)26-18-11-4-5-12-19(18)27-21/h1-12,14,29H,13H2,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWMTNCTFQZWFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2NNS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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